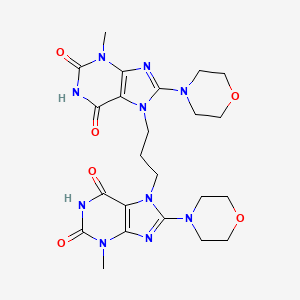

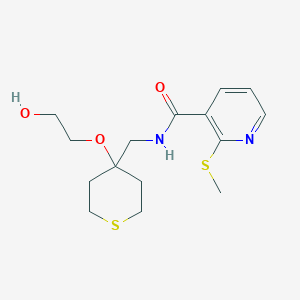

![molecular formula C14H10F3N3O2S B2544481 5-甲基-3-(苯磺酰基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶 CAS No. 685107-44-2](/img/structure/B2544481.png)

5-甲基-3-(苯磺酰基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Methyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been identified as a privileged structure for various biological activities. This class of compounds has been extensively studied for their potential as serotonin 5-HT(6) receptor antagonists, anti-inflammatory agents, antimicrobial agents, and cancer cell proliferation inhibitors 10.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the condensation of various starting materials such as ethyl 5-amino-1H-pyrazole-4-carboxylate with different reagents to introduce the desired substituents at specific positions on the core structure 10. For instance, the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a key intermediate, is achieved through the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine10. The introduction of the phenylsulfonyl and trifluoromethyl groups is crucial for the biological activity of these compounds 10.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on the core structure, particularly the presence of phenylsulfonyl and trifluoromethyl groups, plays a significant role in the biological activity and selectivity of these compounds . X-ray crystallography studies have been conducted to ascertain the regioselectivity of the reactions and to confirm the structures of synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the substituents present on the core structure. For example, the trifluoromethyl group can promote unique reactivity, as seen in the synthesis of fluorescent molecules and potential herbicides10. The presence of the phenylsulfonyl group is also significant in the antimicrobial activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, lipophilicity, and molecular weight, are important for their pharmacological profile. The introduction of a positively ionizable group to the pyrimidine ring can modify the ADME (absorption, distribution, metabolism, and excretion) characteristics without significantly affecting the interaction with biological targets . The presence of trifluoromethyl groups can enhance the biological activity and selectivity of these compounds 10.

科学研究应用

抗菌应用

已经合成了一系列新型吡唑并[1,5-a]嘧啶衍生物,其中含有苯磺酰基部分,并对其抗菌效果进行了评估。其中一些化合物对各种细菌和真菌表现出显著的活性,在某些情况下甚至超过了参考药物的活性。值得注意的是,与含有两个砜基的衍生物相比,具有单个砜基的衍生物对所有测试的微生物都表现出优异的疗效 (Alsaedi 等人,2019 年)。此外,某些基于吡唑和嘧啶的衍生物已显示出作为抗菌剂和抗癌剂的潜力,突出了它们在药物开发应用中的多功能性 (Abd El-Sattar 等人,2021 年)。

抗炎和镇痛应用

已经探索了稠合杂环系统(包括具有苯磺酰基部分的吡唑并[1,5-a]嘧啶)的合成,以了解其潜在的抗炎和镇痛作用。体内研究已经确定了具有显著活性的特定衍生物,其活性可与吲哚美辛等标准药物相当或更高。这表明它们在开发用于疼痛和炎症管理的新治疗剂方面具有潜在的用途 (Shaaban 等人,2008 年)。

抗癌应用

对吡唑并[1,5-a]嘧啶的研究已经扩展到抗癌药物开发领域,其中特定的衍生物显示出作为 Aurora-A 激酶抑制剂的潜力。这些化合物通过高效的一锅法合成,已显示出对结肠肿瘤细胞系的细胞毒活性,与常用的化疗药物多柔比星的疗效相当 (Shaaban 等人,2011 年)。

血清素受体拮抗剂

具有 5-甲基-3-(苯磺酰基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶结构的化合物已被研究其作为血清素 5-HT6 受体拮抗剂的潜力。这些研究已经确定了具有显著活性的衍生物,为开发新的中枢神经系统 (CNS) 疾病治疗方法提供了基础 (Ivachtchenko 等人,2011 年)。

作用机制

未来方向

属性

IUPAC Name |

3-(benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3O2S/c1-9-7-12(14(15,16)17)20-13(19-9)11(8-18-20)23(21,22)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJPWNFQZVFFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

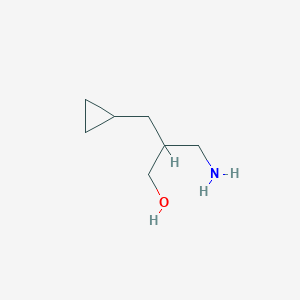

amine](/img/structure/B2544403.png)

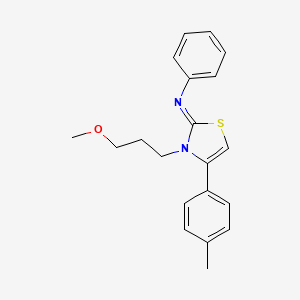

![(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2544404.png)

![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2544410.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2544418.png)

![ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2544419.png)